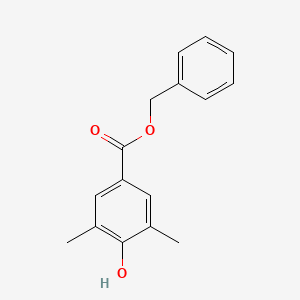

Benzyl 4-hydroxy-3,5-dimethylbenzoate

Description

Structural Classification and Nomenclature within Organic Chemistry

From a structural standpoint, Benzyl (B1604629) 4-hydroxy-3,5-dimethylbenzoate is classified as a benzoate (B1203000) ester. This classification arises from its core structure, which is formed by the condensation of 4-hydroxy-3,5-dimethylbenzoic acid and benzyl alcohol. The molecule consists of a central benzene (B151609) ring substituted with a hydroxyl group at the C4 position, two methyl groups at the C3 and C5 positions, and a carboxyl group that is esterified with a benzyl group.

Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is phenylmethyl 4-hydroxy-3,5-dimethylbenzoate . chemsec.org This nomenclature precisely describes the connectivity of the atoms, indicating the "phenylmethyl" (benzyl) group is attached to the oxygen of the carboxylate derived from "4-hydroxy-3,5-dimethylbenzoic acid".

Key chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | phenylmethyl 4-hydroxy-3,5-dimethylbenzoate |

| CAS Number | 115853-69-5 |

| Molecular Formula | C₁₆H₁₆O₃ |

| Synonyms | Benzyl 4-hydroxy-3,5-dimethylbenzoate |

Overview of Benzoate Ester Derivatives in Medicinal Chemistry and Organic Synthesis

Benzoate esters are a cornerstone in both medicinal chemistry and organic synthesis due to their chemical versatility and presence in numerous biologically active molecules. wikipedia.org

In medicinal chemistry , the benzoate ester moiety is a common feature in pharmaceuticals. It can be strategically incorporated into a drug's structure to modify its pharmacokinetic properties. Esters are frequently used as prodrugs to enhance properties like water solubility, membrane permeability, and stability, thereby improving a drug's absorption and bioavailability. numberanalytics.comnih.gov Upon administration, these ester prodrugs are often hydrolyzed by esterase enzymes in the body to release the active parent drug. numberanalytics.comnih.gov Furthermore, certain benzoate esters themselves possess therapeutic activity; for instance, they are key structural components in some local anesthetics and have been investigated for antimicrobial and antifungal properties. ontosight.ai Research has also explored benzoate derivatives for the treatment of neurodegenerative diseases such as Alzheimer's disease. google.com

In organic synthesis , the benzoate group serves multiple roles. It is widely used as a protecting group for hydroxyl functionalities. organic-chemistry.org The formation of a benzoate ester from an alcohol is a robust reaction, and the resulting ester is stable under a variety of reaction conditions. It can be readily removed when needed, typically through base-catalyzed hydrolysis. wikipedia.org Benzoate esters are also valuable intermediates in the synthesis of more complex molecules. mdpi.com They participate in a range of chemical transformations and are used in the production of dyes, plasticizers, and fragrances. wikipedia.orgresearchgate.net The Fischer esterification, reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for their preparation. youtube.com

Significance of the 4-Hydroxy-3,5-dimethylbenzoyl Moiety in Natural Products and Synthetic Compounds

The 4-hydroxy-3,5-dimethylbenzoyl moiety is a specific substitution pattern on a benzene ring that imparts distinct chemical characteristics to a molecule. While not as widespread in nature as its methoxy-substituted analog (the syringyl group), this particular arrangement of hydroxyl and methyl groups is significant in synthetic chemistry.

The parent compound, 4-hydroxy-3,5-dimethylbenzoic acid, is a known chemical reagent. It has been utilized in the development of potent inhibitors of transthyretin (TTR) amyloidogenesis, a process implicated in certain types of amyloid diseases. It also serves as a building block for derivatives of Mexiletine, a pharmaceutical agent. The phenolic hydroxyl group provides a site for further chemical modification and can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. The two methyl groups flanking the hydroxyl group provide steric hindrance, which can influence the molecule's reactivity and conformation.

Structurally related moieties, such as the 4-hydroxy-3,5-dimethoxybenzoyl group found in syringic acid, are common in natural products, particularly in lignin (B12514952) and other plant-derived compounds. nist.gov Syringic acid and its derivatives are noted for their antioxidant properties, which are attributed to the electron-donating nature of the methoxy (B1213986) groups and the hydrogen-donating ability of the phenolic hydroxyl group. globalresearchonline.netresearchgate.net By analogy, the 4-hydroxy-3,5-dimethylbenzoyl moiety, with its electron-donating methyl groups, is also expected to possess antioxidant potential.

Research Landscape and Emerging Interests in this compound and Related Structures

While direct and extensive research focused exclusively on this compound is not abundant, the interest in this compound lies within the broader context of developing complex synthetic molecules. The academic landscape suggests that esters with this type of substituted phenolic structure are valuable as intermediates in multi-step synthetic pathways.

A notable example from the literature involves the synthesis of a closely related and more complex compound, Benzyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate. scielo.brscielo.br This molecule was specifically designed and synthesized as a key aromatic intermediate for the total synthesis of Calicheamicin γ1I, a potent antitumor antibiotic with a highly sophisticated structure. scielo.br In this synthetic route, the benzyl ester serves a crucial purpose: it protects the carboxylic acid functionality while other chemical transformations are carried out on the aromatic ring. The benzyl group is advantageous as it can be easily removed later in the synthesis via hydrogenation, a mild method that does not interfere with other sensitive functional groups that may be present on the molecule. scielo.brresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-hydroxy-3,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-8-14(9-12(2)15(11)17)16(18)19-10-13-6-4-3-5-7-13/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGOOUQIYTXSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Benzyl (B1604629) 4-hydroxy-3,5-dimethylbenzoate

The most common and direct methods for synthesizing Benzyl 4-hydroxy-3,5-dimethylbenzoate involve the formation of an ester bond between the carboxylic acid precursor, 4-hydroxy-3,5-dimethylbenzoic acid, and benzyl alcohol or a benzyl group donor. These methods can be broadly categorized into direct esterification and approaches that utilize activated carboxylic acid derivatives.

Esterification of 4-Hydroxy-3,5-dimethylbenzoic Acid with Benzyl Alcohol

This strategy involves the direct condensation reaction between the carboxylic acid and the alcohol. The presence of two methyl groups ortho to the carboxylic acid function in 4-hydroxy-3,5-dimethylbenzoic acid introduces steric hindrance, which can affect reaction rates and require specific catalytic systems for efficient conversion.

Direct acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, is a foundational method. This equilibrium-driven process typically involves heating the carboxylic acid and an excess of benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The continuous removal of water, often achieved through azeotropic distillation with a solvent like toluene (B28343) or xylene, is crucial to drive the reaction towards the product. For sterically hindered acids like 4-hydroxy-3,5-dimethylbenzoic acid, harsher conditions, such as higher temperatures and longer reaction times, may be necessary to achieve satisfactory yields.

Modern advancements have introduced milder and more efficient catalysts. For instance, organotin compounds like Dibutyltin oxide or titanium alkoxides such as tetraisopropoxy titanium have been effectively used to catalyze the esterification of similar p-hydroxybenzoic acids with benzyl alcohol, often requiring high temperatures (195-205 °C) but providing good yields google.com.

Another widely used approach for sterically demanding esterifications involves the use of coupling agents that activate the carboxylic acid in situ. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a prominent example. In this method, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by benzyl alcohol. DMAP acts as an acyl transfer catalyst, enhancing the reaction rate. This method is often performed at room temperature in aprotic solvents like dichloromethane (B109758) (DCM), offering a much milder alternative to traditional acid catalysis chemspider.com. The primary drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which must be removed by filtration chemspider.com.

| Method | Reagents & Catalysts | Typical Conditions | Key Features |

| Fischer-Speier | 4-hydroxy-3,5-dimethylbenzoic acid, Benzyl alcohol, H₂SO₄ or PTSA | Reflux in Toluene/Xylene with water removal | Equilibrium-driven; requires harsh conditions for hindered substrates. |

| Organometallic Cat. | 4-hydroxy-3,5-dimethylbenzoic acid, Benzyl alcohol, Dibutyltin oxide | High temperature (e.g., ~200 °C) in Xylene | Effective for related hydroxybenzoates; avoids strong mineral acids. google.com |

| Steglich (DCC/DMAP) | 4-hydroxy-3,5-dimethylbenzoic acid, Benzyl alcohol, DCC, DMAP | Room temperature in Dichloromethane (DCM) | Mild conditions; high yield; forms insoluble DCU byproduct. chemspider.com |

To overcome the challenges of direct esterification, a two-step approach involving the conversion of the carboxylic acid into a more reactive derivative is often employed. These activated intermediates readily react with benzyl alcohol to form the desired ester.

Acyl Chloride Method: The most common activated derivative is the acyl chloride. 4-Hydroxy-3,5-dimethylbenzoyl chloride can be prepared by treating 4-hydroxy-3,5-dimethylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride prepchem.comnih.govgoogle.compatsnap.com. The reaction with thionyl chloride is often performed with a catalytic amount of N,N-dimethylformamide (DMF) prepchem.com. A critical consideration in this step is the potential for the free phenolic hydroxyl group to react. While the reaction can sometimes be performed without protecting the phenol (B47542), yields may be improved by first protecting the hydroxyl group (e.g., as an acetate (B1210297) or silyl (B83357) ether), forming the acyl chloride, and then deprotecting after the subsequent esterification.

Once formed, the 4-hydroxy-3,5-dimethylbenzoyl chloride is reacted with benzyl alcohol. This reaction is typically fast and high-yielding, carried out at low to ambient temperatures in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), to neutralize the hydrochloric acid (HCl) byproduct patsnap.com.

Anhydride (B1165640) Method: Another strategy involves the use of a carboxylic anhydride. A mixed anhydride can be formed from 4-hydroxy-3,5-dimethylbenzoic acid and another carboxylic acid derivative (e.g., reacting with trifluoroacetic anhydride). More commonly, a symmetric anhydride may be prepared. These anhydrides are highly reactive acylating agents. The reaction of the anhydride with benzyl alcohol, often catalyzed by a Lewis acid or a nucleophilic catalyst like DMAP, proceeds under mild conditions to yield the benzyl ester and a molecule of the carboxylic acid as a byproduct tcichemicals.com.

| Derivative | Formation Reagents | Esterification Conditions | Advantages & Disadvantages |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Benzyl alcohol, Pyridine or Triethylamine, 0 °C to RT | High reactivity and yield; byproduct (HCl) is easily neutralized; potential need for phenol protection. prepchem.compatsnap.com |

| Anhydride | Dehydrating agents (e.g., Ac₂O) | Benzyl alcohol, DMAP or Lewis acid catalyst, RT | Mild conditions; avoids corrosive HCl; may require preparation of the anhydride. tcichemicals.com |

Alternative Synthetic Strategies for the Benzoate (B1203000) Scaffold

While functionalization of a pre-existing benzoic acid is the most direct route, alternative strategies can build the core aromatic scaffold with the required substitution pattern. These methods are generally more complex but offer flexibility in accessing diverse analogues.

The substituted benzoate ring system can be constructed from acyclic or non-aromatic precursors through cycloaromatization reactions researchgate.net. For instance, Diels-Alder reactions between appropriately substituted dienes and alkynes can generate a cyclohexadiene ring, which can then be aromatized to the benzene (B151609) ring. While specific examples leading directly to this compound are not prominent in the literature, this approach represents a powerful tool in synthetic chemistry for building highly substituted aromatic rings from the ground up. The required functional groups (hydroxyl, carboxyl) would either be present on the starting materials or introduced in subsequent functionalization steps.

Another approach involves the functionalization of a simpler aromatic precursor. For example, one could start with a less substituted phenol or benzoic acid and introduce the methyl groups via Friedel-Crafts alkylation. However, controlling the regioselectivity to achieve the precise 3,5-dimethyl pattern can be challenging.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a cornerstone of efficient and green chemistry rsc.org. While highly effective for synthesizing complex heterocyclic structures, their application in the synthesis of relatively simple molecules like this compound is less common rsc.orgresearchgate.net.

A hypothetical MCR approach could involve the reaction of a β-keto ester, an aldehyde, and an ammonia (B1221849) source in a Hantzsch-type reaction to build a dihydropyridine (B1217469) ring, which could then be aromatized and further modified. However, such a pathway would be significantly more convoluted than the direct esterification routes. Currently, there are no established or widely utilized multicomponent reactions specifically designed for the one-pot synthesis of this particular benzoate scaffold. This remains an area open to methodological development.

Advanced Synthetic Approaches and Process Optimization

The synthesis of this compound is centered on the formation of an ester bond between 4-hydroxy-3,5-dimethylbenzoic acid and a benzyl group source. Advanced approaches focus on maximizing yield, purity, and process efficiency through careful control of reaction parameters.

Regioselective Synthesis and Control of Ester Linkage FormationThe primary challenge in the synthesis of this compound is achieving regioselectivity. The starting material, 4-hydroxy-3,5-dimethylbenzoic acid, possesses two reactive sites: a carboxylic acid group and a phenolic hydroxyl group. Synthetic strategies must selectively target the carboxylic acid for esterification while leaving the hydroxyl group unmodified.

Standard esterification methods are typically employed to ensure this selectivity. One common approach is the reaction between sodium benzoate and benzyl chloride, often facilitated by a catalyst. betterchemtech.com In this method, the carboxylate salt is significantly more nucleophilic than the neutral hydroxyl group, driving the reaction toward the desired ester product. Another route involves the direct esterification of benzoic acid and benzyl alcohol, which can be catalyzed by various systems to promote the formation of the ester linkage. betterchemtech.com

Catalyst Systems and Reaction Condition Tuning for Enhanced Yield and PurityThe choice of catalyst and the optimization of reaction conditions are critical for synthesizing this compound with high yield and purity. Various catalytic systems have been developed for the synthesis of the parent compound, benzyl benzoate, which can be adapted for this specific derivative.

Phase transfer catalysts, such as a combination of tetrabutylammonium (B224687) hydrogen sulfate (B86663) and trioctylmethylammonium chloride, have proven effective in the esterification reaction between a sodium benzoate solution and benzyl chloride. google.com This system facilitates the transfer of the benzoate anion into the organic phase where it can react with benzyl chloride. Optimization of reaction temperature and time is crucial; for instance, carrying out the reaction at 80°C for 10 hours can achieve esterification rates above 98.8%. google.com

Alternative catalysts include zinc oxide, which offers high catalytic efficiency at lower reaction temperatures (50-70°C), leading to yields as high as 99-99.5%. betterchemtech.com Enzymatic catalysts, particularly immobilized lipases like Lipozyme TL-IM, present a greener alternative. researchgate.netsci-hub.se These biocatalysts can mediate the acylation of benzyl alcohol with high conversion rates (up to 92%) in solvent-free systems, though reaction times may be longer. researchgate.netsci-hub.se

| Catalyst System | Reactants | Typical Conditions | Yield | Reference |

| Phase Transfer Catalyst | Sodium Benzoate, Benzyl Chloride | 80°C, 10 hours | >98.8% | google.com |

| Zinc Oxide | Sodium Benzoate, Benzyl Chloride | 50-70°C, 2-2.5 hours | 99-99.5% | betterchemtech.com |

| Lipozyme TL-IM | Benzoic Anhydride, Benzyl Alcohol | 50°C, 6 hours | 92% | researchgate.netsci-hub.se |

| Composite Oxide | Benzoic Acid, Toluene | 300-350°C | High (unspecified) | google.com |

Computational Studies for Mechanistic Elucidation in Synthetic PathwaysWhile specific computational studies on the synthesis of this compound are not widely documented, the principles of computational chemistry are extensively applied to elucidate similar reaction mechanisms. Density Functional Theory (DFT) is a powerful tool used to model the geometric and electronic structures of reactants, intermediates, and transition states.researchgate.net

Such studies can provide insights into the reaction pathway by calculating activation energies and reaction enthalpies. For instance, in catalyst-aided reactions, DFT can be used to model the interaction between the catalyst and the substrates, helping to explain the catalyst's activity and selectivity. nih.gov Natural Bond Orbital (NBO) and Mulliken population analyses can further illuminate the electronic charge distribution within the molecules, identifying the most reactive sites and rationalizing the observed regioselectivity in ester formation. researchgate.net These theoretical calculations complement experimental findings and guide the design of more efficient synthetic routes.

Derivatization Strategies and Functional Group Transformations

This compound contains two primary functional groups available for further chemical modification: the phenolic hydroxyl group and the benzylic moiety.

Chemical Modifications at the Hydroxyl Group (e.g., acylation, alkylation)The phenolic hydroxyl group can be readily modified through acylation or alkylation to produce a diverse range of derivatives.

Acylation: The hydroxyl group can be acylated using acyl chlorides in the presence of a base, such as triethylamine, to neutralize the liberated HCl. nih.gov This reaction converts the hydroxyl group into an ester, altering the compound's electronic and steric properties.

Alkylation: Selective O-alkylation of the hydroxyl group can be achieved using alkyl halides, such as substituted benzyl halides, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net This reaction yields an ether derivative at the phenolic position.

| Transformation | Reagents | Product Type | Reference |

| Acylation | Acyl Chloride, Triethylamine | Phenolic Ester | nih.gov |

| Alkylation | Benzyl Halide, K₂CO₃, DMF | Phenolic Ether | researchgate.net |

Reactions Involving the Benzylic Moiety (e.g., debenzylation, oxidation)The benzyl group serves as both a part of the ester and a potential protecting group that can be removed or modified.

Debenzylation: The cleavage of the benzyl ester, known as debenzylation, can be accomplished through several methods. The most common is palladium-catalyzed hydrogenation, which reductively cleaves the benzyl-oxygen bond to yield 4-hydroxy-3,5-dimethylbenzoic acid and toluene. organic-chemistry.org This method is highly efficient but incompatible with other reducible functional groups. Alternative methods include:

Acidic Cleavage: Using strong acids, although this is limited to substrates that are stable under acidic conditions. organic-chemistry.org

Oxidative Cleavage: A milder, more chemoselective approach involves using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. organic-chemistry.orgmpg.de This method is tolerant of functional groups that are sensitive to hydrogenation. mpg.de

Oxidation: The benzyl group can be oxidized to a benzoate, which can then be hydrolyzed under basic conditions. organic-chemistry.org This two-step process provides another route for deprotection. Formation of a bromo radical or the use of a nitroxyl (B88944) radical catalyst can also facilitate oxidative debenzylation. organic-chemistry.org

Aromatic Ring Functionalization and Diversification (e.g., halogenation)

The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, with halogenation being a prime example of how the core structure can be diversified. The substitution pattern is dictated by the directing effects of the substituents already present on the benzene ring: the hydroxyl (-OH) group and the two methyl (-CH₃) groups.

The hydroxyl group is a potent activating group and an ortho, para-director. Similarly, the methyl groups are also activating and ortho, para-directing. In this specific molecule, the positions ortho to the hydroxyl group are occupied by the methyl groups. Therefore, the positions meta to the hydroxyl group (and ortho to the methyl groups) are the most likely sites for electrophilic attack.

Halogenation:

Halogenation, such as bromination or chlorination, can be achieved using standard electrophilic halogenating agents. For instance, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst or a milder reagent like N-bromosuccinimide (NBS).

A plausible reaction scheme for the monobromination of this compound is depicted below:

The reaction would proceed via the typical mechanism of electrophilic aromatic substitution, where the electrophile (e.g., Br⁺) attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton restores the aromaticity and yields the halogenated product.

The expected major product of monohalogenation would be Benzyl 2-halo-4-hydroxy-3,5-dimethylbenzoate . The regioselectivity is guided by the combined directing effects of the hydroxyl and methyl groups.

| Reagent | Product | Reaction Type |

| Br₂ / FeBr₃ | Benzyl 2-bromo-4-hydroxy-3,5-dimethylbenzoate | Electrophilic Aromatic Bromination |

| Cl₂ / AlCl₃ | Benzyl 2-chloro-4-hydroxy-3,5-dimethylbenzoate | Electrophilic Aromatic Chlorination |

| I₂ / Oxidizing Agent | Benzyl 4-hydroxy-2-iodo-3,5-dimethylbenzoate | Electrophilic Aromatic Iodination |

Rearrangement Reactions and Formation of Substituted Derivatives

This compound, as a phenolic ester, can undergo rearrangement reactions to yield substituted derivatives, most notably through the Fries rearrangement. wikipedia.org This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid.

The Fries rearrangement of this compound would lead to the formation of hydroxybenzoyl derivatives. The reaction can yield both ortho and para isomers, with the product distribution being influenced by reaction conditions such as temperature and solvent. wikipedia.org

Given that the para position to the hydroxyl group is occupied by the ester linkage in the starting material, the rearrangement would likely favor migration to the ortho position. This would result in the formation of a 2-benzoyl-4-hydroxy-3,5-dimethylbenzoic acid derivative after cleavage of the benzyl ester.

A general representation of the Fries rearrangement for a phenolic ester is as follows:

In the context of this compound, the migrating group would be the benzoyl group. The reaction proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile and attacks the aromatic ring.

| Reaction | Product Type | Key Conditions |

| Fries Rearrangement | ortho-Hydroxyaryl ketone | High Temperature, Non-polar solvent |

| Fries Rearrangement | para-Hydroxyaryl ketone | Low Temperature, Polar solvent |

| Photo-Fries Rearrangement | ortho and para-Hydroxyaryl ketones | UV light |

The resulting hydroxyaryl ketones are valuable intermediates in the synthesis of various pharmaceuticals and other fine chemicals.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum of Benzyl (B1604629) 4-hydroxy-3,5-dimethylbenzoate is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl group are expected to appear in the downfield region, typically between δ 7.3 and 7.5 ppm. The two protons of the benzylic methylene (B1212753) group (CH₂) will likely produce a singlet at approximately δ 5.3 ppm. The two aromatic protons on the dimethylbenzoate ring are anticipated to be equivalent and resonate as a singlet further upfield, around δ 7.7 ppm. The two methyl groups attached to the benzoate (B1203000) ring are also equivalent and should give a sharp singlet at about δ 2.3 ppm. The phenolic hydroxyl proton is expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester is the most deshielded, with an expected chemical shift in the range of δ 165-167 ppm. The aromatic carbons will have resonances in the region of δ 120-160 ppm. The benzylic carbon (CH₂) is anticipated to appear around δ 66-67 ppm. The methyl carbons are the most shielded and are expected to have a chemical shift of approximately δ 20-22 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 166.0 |

| Aromatic CH (benzyl) | 7.30-7.45 | 128.0-129.0 |

| Aromatic C (benzyl, ipso) | - | 136.0 |

| Benzylic CH₂ | 5.35 | 66.5 |

| Aromatic CH (benzoate) | 7.70 | 129.5 |

| Aromatic C-OH | - | 158.0 |

| Aromatic C-CH₃ | - | 128.5 |

| Aromatic C (ipso) | - | 121.0 |

| Methyl (CH₃) | 2.30 | 21.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of Benzyl 4-hydroxy-3,5-dimethylbenzoate is expected to show several characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The sharp, strong absorption band around 1720-1700 cm⁻¹ corresponds to the C=O stretching of the ester functional group. The C-O stretching vibrations of the ester are expected to appear in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to peaks in the 1600-1450 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Phenolic -OH | O-H Stretch | 3600-3200 | Broad, Medium |

| Aromatic C-H | C-H Stretch | 3100-3000 | Sharp, Weak |

| Ester C=O | C=O Stretch | 1720-1700 | Sharp, Strong |

| Aromatic C=C | C=C Stretch | 1600-1450 | Medium to Weak |

| Ester C-O | C-O Stretch | 1300-1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. The molecular formula of this compound is C₁₆H₁₆O₃, which corresponds to a molecular weight of 256.30 g/mol . bldpharm.com

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 256. A common fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond, which would lead to the formation of a benzyl cation (C₇H₇⁺) at m/z 91 and a 4-hydroxy-3,5-dimethylbenzoyl cation at m/z 165. The benzyl cation is often a prominent peak in the mass spectra of benzyl-containing compounds. Further fragmentation of the benzoyl portion could involve the loss of CO (28 Da) to give a fragment at m/z 137.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Formula |

| 256 | Molecular Ion [M]⁺ | [C₁₆H₁₆O₃]⁺ |

| 165 | [M - C₇H₇]⁺ | [C₉H₉O₃]⁺ |

| 137 | [M - C₇H₇ - CO]⁺ | [C₈H₉O₂]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

Advanced Spectroscopic and Diffraction Techniques for Conformational and Crystalline Insights (e.g., X-ray Crystallography of related compounds)

Computational modeling and other advanced spectroscopic techniques could further elucidate the conformational preferences of the molecule in different environments. These methods can predict stable conformations and the energy barriers to rotation around the single bonds, providing a more dynamic picture of the molecule's structure.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Motifs within the Benzyl (B1604629) 4-hydroxy-3,5-dimethylbenzoate Scaffold

The molecular architecture of Benzyl 4-hydroxy-3,5-dimethylbenzoate is characterized by several key structural motifs that are fundamental to its biological activity. These include the central phenyl ring, a hydroxyl group at the C-4 position, two methyl groups at the C-3 and C-5 positions, and a benzyl ester functional group.

Impact of Aromatic Ring Substituents on Biological Potency and Selectivity

The nature and position of substituents on the aromatic ring are paramount in determining the biological potency and selectivity of this compound.

Role of the Hydroxyl Group at C-4 on Biological Interactions

The hydroxyl group at the C-4 position is a critical determinant of the compound's biological interactions. This polar group can act as both a hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with amino acid residues in the binding sites of target proteins. The presence and position of hydroxyl groups on a benzene (B151609) ring are closely related to the antioxidant properties of phenolic acids, with the antioxidant activity generally being proportional to the number of phenolic hydroxyl groups. For esters of 4-hydroxybenzoic acid, the hydroxyl group is crucial for their antimicrobial activity.

Influence of Methyl Group Positioning at C-3 and C-5 and Steric Effects

The two methyl groups at the C-3 and C-5 positions significantly influence the molecule's properties through steric and electronic effects. These bulky groups can create steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the target's active site. By restricting the rotation of the C-O bond of the hydroxyl group, they can lock the molecule into a specific conformation that is favorable for binding. Furthermore, the electron-donating nature of the methyl groups can modulate the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring, thereby influencing its reactivity and interaction with biological macromolecules. Studies on substituted methyl benzoates have shown that ortho-steric effects play a dominant role in chemical reactivity, and similar principles can be applied to the biological activity of this compound.

Conformational Analysis and its Correlation with Activity Profiles

The three-dimensional conformation of this compound is crucial for its biological activity. The molecule possesses several rotatable bonds, including the ester linkage and the bond connecting the benzyl group to the ester oxygen. The relative orientation of the benzyl and benzoate (B1203000) rings can significantly impact the molecule's ability to fit into a binding pocket.

Conformational analysis aims to identify the low-energy conformations that the molecule is likely to adopt in a biological environment. These preferred conformations are dictated by a balance of steric and electronic interactions. A deeper understanding of the conformational landscape can help in explaining observed activity profiles and in designing new analogs with improved potency by rigidifying the molecule in its bioactive conformation.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and its biological target at an atomic level.

Molecular docking predicts the preferred orientation of the molecule when bound to a target protein, providing insights into the binding mode and the key interactions involved. For instance, docking studies on benzoic acid derivatives have been used to predict their binding affinity and interactions with amino acid residues in the active site of enzymes. These studies often reveal the formation of hydrogen bonds involving the hydroxyl group and hydrophobic interactions with the aromatic rings.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, simulating its movement over time. MD simulations can be used to assess the stability of the docked pose, identify conformational changes upon binding, and calculate binding free energies, offering a more accurate prediction of binding affinity.

| Computational Technique | Application to this compound | Potential Insights |

| Molecular Docking | Prediction of binding mode in a target active site. | Identification of key interacting residues, hydrogen bonds, and hydrophobic interactions. |

| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-protein complex. | Assessment of binding stability, conformational changes, and calculation of binding free energy. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can be used to predict the activity of novel, untested compounds.

For a series of benzyl benzoate derivatives, a QSAR study might involve calculating various molecular descriptors, such as:

Electronic descriptors: (e.g., partial charges, dipole moment) which relate to the molecule's ability to engage in electrostatic interactions.

Steric descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which quantify the molecule's lipophilicity.

Topological descriptors: which describe the connectivity of atoms in the molecule.

A statistically validated QSAR model can be a valuable tool in the predictive design of new this compound analogs with enhanced potency and selectivity. For example, a QSAR analysis of substituted benzyl alcohols has shown that toxicity can be associated with hydrophobicity and electronic effects.

| QSAR Descriptor Type | Example Descriptor | Relevance to Biological Activity |

| Electronic | Partial Atomic Charges | Governs electrostatic and hydrogen bonding interactions. |

| Steric | Molar Refractivity | Influences how well the molecule fits into a binding site. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to molecular branching and overall shape. |

Investigations into Biological Activities and Molecular Mechanisms in Vitro & Non Clinical

Anti-inflammatory and Analgesic Research

Comprehensive searches for studies on the anti-inflammatory and analgesic mechanisms of Benzyl (B1604629) 4-hydroxy-3,5-dimethylbenzoate yielded no specific results. There is no available data to detail its effects on key inflammatory pathways.

Modulation of Lipoxygenase Pathways (e.g., 5-LOX, 12-LOX)

There are no specific studies documenting the interaction of Benzyl 4-hydroxy-3,5-dimethylbenzoate with the 5-lipoxygenase (5-LOX) or 12-lipoxygenase (12-LOX) pathways. Research on other novel synthetic compounds has shown inhibitory activity on these enzymes, but these findings cannot be extrapolated to this compound without direct experimental evidence.

Inhibition of Thromboxane (B8750289) Synthase

No scientific literature was found that investigates the effect of this compound on thromboxane synthase. Therefore, its potential to inhibit this enzyme and related platelet aggregation remains uninvestigated.

Other Pathways Regulating Inflammatory Responses

Information regarding the influence of this compound on other critical inflammatory signaling pathways, such as those involving cyclooxygenase (COX) enzymes or the nuclear factor-kappa B (NF-κB) signaling cascade, is absent from the current body of scientific research. Studies on compounds like benzyl salicylate (B1505791) have demonstrated inhibition of NF-κB and related proteins, but similar investigations for this compound have not been published.

Antimicrobial and Antifungal Efficacy

There is a lack of specific data on the efficacy of this compound against the specified bacterial and fungal pathogens.

Assessment Against Bacterial Pathogens (e.g., Bacillus subtilis)

No studies were identified that specifically tested the antibacterial activity of this compound against Bacillus subtilis. While research on other N-(benzyl)-carboxamide derivatives has shown activity against B. subtilis, these results are not directly applicable to the subject compound.

Evaluation Against Fungal Species (e.g., Candida albicans, Trichophyton mentagrophytes)

Similarly, there is no published research evaluating the antifungal efficacy of this compound against Candida albicans or Trichophyton mentagrophytes. Although various benzoate (B1203000) derivatives and other benzyl compounds have been assessed for their activity against these fungi, specific data for this compound is not available.

Proposed Mechanisms of Antimicrobial Action at the Cellular Level

While direct studies on the specific antimicrobial cellular mechanisms of this compound are not extensively detailed in current literature, insights can be drawn from the known activities of related compounds, such as benzyl benzoate and other phenolic derivatives. Benzyl benzoate itself is recognized for its antimicrobial properties, functioning as a potent solvent that can be found in a variety of cosmetic and personal care products. specialchem.com Its efficacy is partly attributed to its ability to protect the skin and extend the shelf life of formulations. specialchem.com

For structurally similar compounds, such as certain N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, antimicrobial activity has been observed against strains of S. aureus and B. subtilis. researchgate.net Docking studies with these related compounds suggest a possible mechanism of action involving the partial inhibition of enzymes like TrmD in P. aeruginosa. researchgate.net This indicates that the antimicrobial action of benzyl-containing compounds may involve the disruption of essential enzymatic processes within microbial cells.

Furthermore, benzyl benzoate has demonstrated antibacterial activity against various pathogenic bacteria, including Bacillus cereus. researchgate.net The general understanding of phenolic compounds' antimicrobial action involves multiple cellular targets. These can include the disruption of the cell membrane's integrity, leading to the leakage of intracellular components, the inhibition of essential enzymes, and interference with nucleic acid synthesis. The lipophilic nature of the benzyl group likely facilitates the passage of the molecule across the microbial cell membrane.

Anticancer and Cytotoxic Potential

The anticancer and cytotoxic properties of this compound and related compounds have been a subject of significant research interest.

The following table summarizes the cytotoxic activity of a related compound, DMU-214, on ovarian cancer cell lines.

| Compound | Cell Line | Cytotoxic Effect |

| DMU-214 | A-2780 | Higher cytotoxicity than parent compound DMU-212 |

| DMU-214 | SKOV-3 | Higher cytotoxicity than parent compound DMU-212 |

The induction of apoptosis is a key mechanism through which anticancer agents exert their effects. Research on resveratrol (B1683913) derivatives, such as trans-3, 5, 4′-trimethoxystilbene (TMS), indicates that these compounds can sensitize cancer cells to apoptosis. nih.gov This process is often mediated by the generation of reactive oxygen species (ROS), which in turn activates caspases, the key executioners of apoptosis. nih.gov

The intrinsic pathway of apoptosis, often triggered by cellular stress like DNA damage, involves the activation of signaling proteins such as p53. nih.gov In the context of related compounds like DMU-214, an upregulation of p53 has been observed, along with a modulation of the Bax/Bcl-2 ratio in liver and breast cancer cells, which is a critical determinant of p53-dependent apoptosis. nih.gov In ovarian cancer cells, DMU-214 has been shown to induce receptor-mediated apoptosis, particularly in cells lacking functional p53. nih.gov The extrinsic pathway can also be activated, as evidenced by the upregulation of Fas and DR5 mRNA levels in A-2780 ovarian cancer cells treated with DMU-214. nih.gov

The dysregulation of signaling pathways is a hallmark of cancer. While direct evidence linking this compound to specific signaling pathways is limited, the known interactions of related compounds and the importance of these pathways in cancer provide a framework for potential mechanisms.

The Wnt and Hedgehog (Hh) signaling pathways are crucial in embryonic development and their aberrant activation is implicated in tumorigenesis. nih.gov There is evidence of crosstalk between these two pathways, where Hh signaling can negatively regulate Wnt activity. nih.gov The STAT3 signaling pathway, activated by factors like Leukemia Inhibitor Factor (LIF), is another critical pathway in maintaining the self-renewal of embryonic stem cells and is often dysregulated in cancer. nih.gov It has been shown that the Wnt/β-catenin and LIF–Stat3 signaling pathways can converge on common targets to promote cell proliferation. nih.gov Phenolic compounds, in general, are known to modulate various signaling pathways, and it is plausible that this compound could exert its anticancer effects by interfering with one or more of these critical cellular communication networks.

Other Investigated Biological Activities (e.g., antioxidant properties for related phenolic acids)

Phenolic acids and their derivatives are well-known for their antioxidant properties. The antioxidant capacity of these compounds is generally attributed to their ability to scavenge free radicals. Studies on various phenolic compounds have revealed that their antioxidant activity is influenced by their chemical structure. For instance, certain benzylamine-derived scaffolds have shown promising DPPH radical scavenging activity. researchgate.net The mechanism of this antioxidant action can involve formal hydrogen atom transfer (FHT). researchgate.net

The table below shows the antioxidant activity of some benzotriazoloquinazolines, illustrating the potential of related heterocyclic structures.

| Compound | Antioxidant Activity Assay | Result |

| Compound 1 | DPPH radical scavenging | High activity |

| Compound 14 | DPPH radical scavenging | High activity |

| Compounds 2, 3, 7–9, 12, 13, 16 | DPPH radical scavenging | Moderate activity |

| Compounds 4–6, 10, 11, 15 | DPPH radical scavenging | Weak activity |

In Vitro Mechanistic Studies of Biological Interactions

Understanding the molecular interactions of a compound is crucial for elucidating its mechanism of action. In vitro studies on related benzyl-amine derived scaffolds have provided some insights into their biological interactions. For example, DNA-binding studies have shown that certain compounds can interact with calf thymus DNA (CT-DNA) through a groove-binding mode. researchgate.net This suggests a potential mechanism for cytotoxicity involving direct interaction with genetic material.

Furthermore, spectrofluorometric assays and molecular docking studies have been used to investigate the binding affinity of related compounds to proteins like bovine serum albumin (BSA). researchgate.net These studies have confirmed significant binding affinities, indicating that such compounds can be effectively transported and distributed in biological systems. researchgate.net In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on related molecules have also been conducted to predict their physicochemical properties and potential for oral bioavailability and drug-likeness. researchgate.net While these studies provide a valuable framework, direct in vitro mechanistic studies on this compound are needed to confirm its specific molecular interactions and targets.

Insufficient Data Available for this compound to Fulfill Article Request

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific research data for the chemical compound this compound. The existing information is insufficient to generate a detailed and scientifically accurate article based on the provided outline, which focuses on the biological activities and molecular mechanisms of this specific compound.

The search did not yield any dedicated studies on the binding affinity, cellular uptake, intracellular localization, pathway analysis, or biomarker identification for this compound. While information is available for structurally related compounds, the strict requirement to focus solely on this compound prevents the inclusion of this data.

Therefore, the sections and subsections requested by the user, including:

Pathway Analysis and Biomarker Identification

cannot be adequately addressed. To maintain scientific accuracy and adhere to the user's explicit instructions, the generation of the article cannot proceed without the necessary foundational research on this specific compound.

Emerging Applications in Chemical Biology and Advanced Materials

Development as Photolabile Protecting Groups (Photocages) in Chemical Biology

Photolabile protecting groups (PPGs), or photocages, are chemical moieties that can be removed from a molecule using light, offering precise spatial and temporal control over the release of biologically active compounds. wikipedia.org This "uncaging" process is invaluable in chemical biology for studying dynamic cellular processes without the need for additional chemical reagents. wikipedia.org

While direct applications of Benzyl (B1604629) 4-hydroxy-3,5-dimethylbenzoate as a photolabile protecting group are not extensively documented in current literature, its structural components are related to established classes of PPGs. Benzyl-based PPGs were among the first to be reported and function by releasing a leaving group upon irradiation. wikipedia.org Furthermore, substituted phenolic structures, such as the p-hydroxyphenacyl (pHP) group, have emerged as promising PPGs that undergo a photo-Favorskii rearrangement to release substrates like carboxylates and phosphates. nih.gov The 4-hydroxy-3,5-dimethylbenzoate moiety shares a substituted phenol (B47542) core, a key feature in some photocages. The specific photochemical properties of Benzyl 4-hydroxy-3,5-dimethylbenzoate would require further investigation to determine its efficiency, quantum yield, and optimal uncaging wavelengths for potential use in this domain.

Role as a Versatile Building Block and Intermediate in Complex Organic Synthesis

The true value of this compound in synthetic chemistry lies in its role as a versatile intermediate and building block. The molecule's distinct functional groups—the phenolic hydroxyl, the benzyl ester, and the activated aromatic ring—can be selectively targeted for various chemical transformations.

The 4-hydroxy-3,5-dimethylbenzoyl core is a known structural motif in the synthesis of more complex molecules. For example, the related compound 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) serves as a starting material for producing 3,5-dimethyl-4-hydroxybenzonitrile, a useful synthetic intermediate. researchgate.net Similarly, substituted benzaldehydes with this core structure are used to synthesize benzoyl hydrazones with potential biological activities. nih.gov

The functional groups on this compound allow for a range of reactions:

The Phenolic Hydroxyl Group: Can be alkylated, acylated, or used to form ethers, providing a point of attachment for other molecular fragments.

The Benzyl Ester: Can be selectively cleaved under mild conditions, such as catalytic hydrogenation, to yield the corresponding carboxylic acid (4-hydroxy-3,5-dimethylbenzoic acid) without affecting other functional groups. This orthogonality is highly valuable in multi-step synthesis.

The Aromatic Ring: The electron-donating hydroxyl group activates the ring, making it susceptible to electrophilic aromatic substitution, allowing for the introduction of further functionality if required.

This multi-functionality makes it a valuable precursor for creating complex molecular architectures in medicinal chemistry and natural product synthesis.

Applications in Functional Polymers and Advanced Materials (if applicable)

While the direct incorporation of this compound into polymers is not widely reported, its structural features suggest potential applications in advanced materials. The hindered phenol moiety (a 4-hydroxy group flanked by two alkyl substituents) is a classic structural motif for antioxidants.

Compounds like Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate, which contain a similar 3,5-dialkyl-4-hydroxybenzyl unit, are used commercially as high-molecular-weight primary antioxidants to stabilize polymers like polyolefins against thermal degradation. wikipedia.org The hindered phenol group acts as a radical scavenger, preventing oxidative chain reactions that degrade the polymer backbone. It is plausible that the 3,5-dimethyl-4-hydroxybenzyl core of the target compound could be integrated into polymer structures to impart similar antioxidant and stabilizing properties.

Furthermore, polymers containing benzyl esters, such as poly(benzyl β-malolactonate), are recognized as biocompatible and biodegradable polyesters with applications in the biomedical field. rsc.org This suggests that monomers based on this compound could potentially be used to synthesize functional polyesters where the benzyl group serves as a protecting group for a carboxylic acid, which can be later deprotected to alter the polymer's properties (e.g., making it more hydrophilic).

Analytical Standards and Reference Compounds in Chemical Research

In analytical chemistry, well-characterized, high-purity compounds are essential for method development, validation, and quality control. This compound serves as a reference compound and analytical standard in chemical research. Chemical suppliers provide this compound for research use, often with detailed analytical documentation such as NMR, HPLC, and LC-MS spectra, which confirms its identity and purity. bldpharm.com

The parent compound, Benzyl 4-hydroxybenzoate, is explicitly used as an analytical standard for determining its presence in cosmetics, personal care products, and pharmaceutical formulations via chromatographic techniques. sigmaaldrich.com By extension, this compound is used as a reference material in synthetic chemistry to confirm the identity of reaction products and as a standard for developing analytical methods for related substituted phenols and benzoates.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 115853-69-5 |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

| IUPAC Name | benzyl 4-hydroxy-2,3-dimethylbenzoate |

Data sourced from BLD Pharm and PubChem. bldpharm.com

Table 2: Summary of Emerging and Potential Applications

| Application Area | Specific Role | Status |

|---|---|---|

| Chemical Biology | Photolabile Protecting Group | Potential (based on related structures) |

| Organic Synthesis | Versatile Building Block / Intermediate | Documented for core structure |

| Advanced Materials | Monomer for Functional Polymers | Potential (based on related structures) |

| Advanced Materials | Polymer Antioxidant/Stabilizer | Potential (based on related structures) |

| Analytical Chemistry | Analytical / Reference Standard | Documented |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel and sustainable methodologies for the synthesis of Benzyl (B1604629) 4-hydroxy-3,5-dimethylbenzoate.

Green Chemistry Approaches: Traditional esterification methods often rely on harsh conditions and hazardous solvents. nih.govresearchgate.netmdpi.com Green chemistry principles, such as the use of solvent-free reactions, can offer significant environmental benefits. cosmeticsandtoiletries.comrsc.orgresearchgate.net Techniques like solid-liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media have shown promise for the synthesis of other aromatic esters and could be adapted for the target compound. nih.govresearchgate.netmdpi.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, aligning with the goals of sustainable chemistry. chemistryjournals.netscimplify.comnumberanalytics.comcatalysts.com Lipases, in particular, have been successfully employed for the esterification of phenolic acids and the synthesis of benzyl benzoate (B1203000). acs.orgresearchgate.netacs.org Future studies should investigate the feasibility of using immobilized lipases for the enzymatic synthesis of Benzyl 4-hydroxy-3,5-dimethylbenzoate, potentially in solvent-free systems or in green solvents like deep eutectic solvents (DESs) or ionic liquids. nih.govnih.govtudelft.nlresearchgate.netrsc.orgacs.orgresearchinschools.orgnih.govajast.net

Advanced Synthesis Technologies: Modern synthetic technologies can offer improved efficiency and scalability.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields in organic synthesis, including the preparation of various heterocyclic compounds and aromatic esters. rasayanjournal.co.inredalyc.orgasianpubs.orgnih.govnih.gov Investigating microwave-assisted esterification of 4-hydroxy-3,5-dimethylbenzoic acid with benzyl alcohol could lead to a more efficient process.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. acs.orgnih.govresearchgate.netrsc.org Exploring the continuous-flow synthesis of this compound could enable more efficient and safer large-scale production.

Photocatalysis: Visible-light photocatalysis is an emerging green technology for organic synthesis. acs.org Its applicability to the synthesis of benzyl esters from various precursors warrants investigation as a novel synthetic route. researchgate.netresearchgate.netrsc.org

The following table summarizes potential sustainable synthetic methodologies for this compound:

| Methodology | Key Advantages | Potential Catalysts/Conditions |

| Green Chemistry | Reduced waste, energy efficiency, use of renewable resources. | Solvent-free conditions, solid acid catalysts, phase transfer catalysis. nih.govresearchgate.netmdpi.comrsc.orgresearchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Immobilized lipases (e.g., from Candida antarctica), deep eutectic solvents, ionic liquids. chemistryjournals.netscimplify.comnumberanalytics.comcatalysts.comacs.orgresearchgate.netacs.orgnih.govrsc.org |

| Microwave-Assisted | Rapid reaction rates, increased yields, enhanced process control. | Microwave irradiation with or without a catalyst. rasayanjournal.co.inredalyc.orgasianpubs.orgnih.govnih.gov |

| Flow Chemistry | Improved safety, scalability, precise control over reaction parameters. | Continuous flow reactors with immobilized catalysts. acs.orgnih.govresearchgate.netrsc.org |

| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions. | Visible-light photocatalysts. acs.orgresearchgate.netresearchgate.netrsc.org |

Deepening the Understanding of Molecular Mechanisms of Action for Observed Biological Activities

Preliminary studies on structurally related compounds suggest that this compound may possess interesting biological activities, such as antioxidant and anti-inflammatory properties. A crucial future research direction is to elucidate the underlying molecular mechanisms of these potential activities.

Antioxidant Mechanisms: Phenolic compounds are known to exert their antioxidant effects through various mechanisms, including free radical scavenging and modulation of cellular antioxidant defense systems. nih.govmdpi.comoup.com Future research should investigate:

The radical scavenging capacity of this compound against various reactive oxygen species (ROS).

Its ability to influence key signaling pathways involved in oxidative stress, such as the Nrf2-Keap1 pathway.

The role of the hydroxyl and methyl groups on the benzene (B151609) ring in its antioxidant activity. scimplify.comnih.gov

Anti-inflammatory Mechanisms: Many phenolic compounds exhibit anti-inflammatory properties by modulating key inflammatory pathways. rsc.orgrasayanjournal.co.in Research should focus on:

The effect of the compound on the production of pro-inflammatory mediators like nitric oxide and prostaglandins.

Its influence on the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Its ability to modulate inflammatory signaling pathways like NF-κB and MAPK. rsc.org

The table below outlines potential molecular targets for investigating the biological activities of this compound:

| Biological Activity | Potential Molecular Targets and Mechanisms |

| Antioxidant | Direct scavenging of free radicals (e.g., DPPH, ABTS). rsc.org Modulation of antioxidant enzymes (e.g., SOD, CAT, GPx). mdpi.com Activation of the Nrf2 signaling pathway. |

| Anti-inflammatory | Inhibition of inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX). rsc.org Suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β). rsc.org Modulation of key signaling pathways (e.g., NF-κB, MAPK). rsc.org |

Rational Design of Potent and Selective Analogues Based on Comprehensive SAR Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science. By systematically modifying the chemical structure of this compound, it is possible to design new analogues with enhanced potency and selectivity for specific biological targets or with improved material properties.

Modifications of the Benzyl Moiety: Altering the benzyl group could influence the compound's lipophilicity, steric properties, and interactions with biological targets.

Modifications of the Benzoate Core: Systematic changes to the substituents on the phenyl ring of the benzoate moiety, such as the number and position of hydroxyl and methyl groups, can provide valuable insights into the structural requirements for activity. cosmeticsandtoiletries.comnih.govrsc.org

Ester Linkage Modification: Replacing the ester linkage with other functional groups, such as amides or ethers, could lead to analogues with different stability and biological profiles.

Comprehensive SAR studies will be crucial for the rational design of new derivatives with optimized properties.

Interdisciplinary Collaborations for Diverse Application Development

The potential applications of this compound and its derivatives are not limited to a single field. Fostering interdisciplinary collaborations will be key to exploring its full potential.

Biomaterials Science: Phenolic compounds are being investigated for their ability to modify and enhance the properties of biomaterials, such as collagen and chitosan, for applications in tissue engineering and regenerative medicine. rsc.orgrsc.orgresearchgate.net Collaborations between chemists and biomaterials scientists could explore the use of this compound as a cross-linking agent or as an incorporated bioactive molecule in scaffolds for tissue regeneration. rsc.orgrsc.orgresearchgate.net

Cosmetic Science: Many aromatic esters and phenolic compounds are used in cosmetics as fragrances, preservatives, and active ingredients with antioxidant properties. nih.govresearchgate.netmdpi.comwhiterose.ac.uk Partnerships with cosmetic scientists could lead to the development of new skincare formulations leveraging the potential antioxidant and anti-inflammatory properties of this compound.

Food Science and Technology: Phenolic compounds are widely used in the food industry as natural antioxidants and preservatives. chemistryjournals.net Collaborations with food scientists could investigate the efficacy of this compound as a food additive to prevent lipid oxidation and extend shelf life.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish mathematical relationships between the chemical structure of this compound analogues and their biological activities. nih.govacs.orgresearchgate.netresearchgate.netscielo.br This can guide the synthesis of new derivatives with improved properties.

Molecular Docking: In silico molecular docking studies can predict the binding interactions of this compound and its derivatives with specific biological targets, such as enzymes or receptors. researchgate.netcatalysts.comresearchinschools.orgresearchgate.netwhiterose.ac.uk This can help to elucidate its mechanism of action and guide the design of more potent inhibitors or modulators.

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for further development. researchgate.netasianpubs.orgscience.gov

The integration of these advanced computational methods will accelerate the research and development process for this compound and its derivatives, saving time and resources.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 4-hydroxy-3,5-dimethylbenzoate, and how do reaction conditions influence yield?

- The synthesis typically involves esterification of 4-hydroxy-3,5-dimethylbenzoic acid with benzyl alcohol under acidic catalysis. For example, glacial acetic acid is used as a catalyst in ethanol under reflux conditions (4–6 hours), followed by solvent evaporation and purification . Yield optimization requires precise control of stoichiometry, temperature, and catalyst concentration. Comparative studies suggest that using anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres minimizes side reactions like oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Key techniques include:

- NMR spectroscopy : and NMR confirm substitution patterns (e.g., aromatic proton splitting at δ 6.8–7.4 ppm for benzyl groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 284.1052 for [M+H]) .

- Chromatography : TLC (Rf values in hexane:ether systems) and HPLC (C18 columns) assess purity .

Q. What are the solubility and stability profiles of this compound in common solvents?

- The compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Stability tests indicate degradation under prolonged exposure to light or acidic conditions (pH < 3), forming 4-hydroxy-3,5-dimethylbenzoic acid via ester hydrolysis . Storage recommendations include dark, anhydrous environments at 4°C .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution?

- The electron-donating methyl groups at the 3,5-positions enhance the electron density of the carbonyl group, increasing susceptibility to nucleophilic attack. However, steric hindrance from the benzyl and methyl groups slows reactions compared to less substituted analogs. Kinetic studies using pseudo-first-order approximations under varying pH (e.g., acidic vs. basic conditions) reveal rate constants (k) dependent on substituent electronic profiles .

Q. What mechanistic insights explain contradictory biodegradation data for this compound in microbial studies?

- Rhodococcus rhodochrous N75 metabolizes the compound to 2,6-dimethylhydroquinone via oxidative cleavage, while Pseudomonas sp. HH35 produces a cyclic tautomer of (3-methylmaleyl)acetone. These discrepancies arise from species-specific enzyme systems (e.g., dioxygenases vs. hydrolases) and substrate-binding affinities. Comparative genomic analysis is recommended to identify catalytic residues responsible for divergent pathways .

Q. How can researchers resolve conflicting spectroscopic data (e.g., GC-MS vs. NMR) for derivatives of this compound?

- Discrepancies often stem from sample preparation (e.g., residual solvents in NMR) or ionization efficiency in MS. Cross-validation using multiple techniques is critical:

- GC-MS : Use DB-5 or HP-5 columns (30 m × 0.25 mm) with a temperature gradient (50–300°C) to detect volatile byproducts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

Q. What strategies improve the selectivity of this compound in in vitro enzyme inhibition assays?

- Structure-activity relationship (SAR) studies show that modifying the benzyl group (e.g., halogenation) enhances binding to target enzymes like tyrosinase or lipoxygenase. Competitive inhibition assays (IC determinations) under physiological pH (7.4) and controlled ionic strength (e.g., 150 mM NaCl) reduce non-specific interactions .

Methodological Tables

Table 1. Comparative Reaction Yields Under Different Catalytic Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Glacial Acetic Acid | Ethanol | 80 | 72 | |

| HSO | Toluene | 110 | 68 | |

| TiCl | DCM | -10 | 85 |

Table 2. Key NMR Assignments for this compound

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (2,6) | 6.92 | s | 2H |

| Benzyl CH | 5.12 | s | 2H |

| Methyl (3,5) | 2.31 | s | 6H |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.